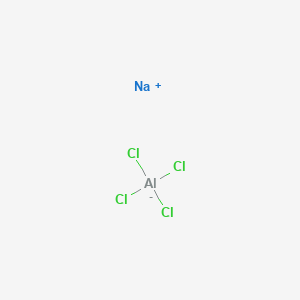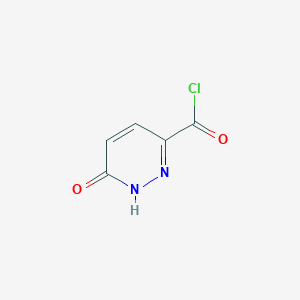
1,1-Difluoro-3-methylcyclohexane
Vue d'ensemble
Description
1,1-Difluoro-3-methylcyclohexane is an organic compound with the molecular formula C7H12F2. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the cyclohexane ring.
Méthodes De Préparation
The synthesis of 1,1-Difluoro-3-methylcyclohexane can be achieved through several methods. One common approach involves the fluorination of 3-methylcyclohexanol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions. Another method involves the direct fluorination of 3-methylcyclohexane using elemental fluorine or other fluorinating agents. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Analyse Des Réactions Chimiques
1,1-Difluoro-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclohexane derivatives with fewer fluorine atoms.
Applications De Recherche Scientifique
1,1-Difluoro-3-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.
Medicine: Research is ongoing to explore the potential of this compound in drug development. Fluorine-containing drugs are known for their improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-3-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity. Fluorine atoms can also alter the compound’s lipophilicity, enhancing its ability to cross biological membranes. These factors contribute to the compound’s overall biological activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1,1-Difluoro-3-methylcyclohexane can be compared with other fluorinated cycloalkanes, such as:
1,1-Difluorocyclohexane: Similar in structure but lacks the methyl group, resulting in different chemical and physical properties.
1,1-Difluoro-2-methylcyclohexane: The position of the methyl group affects the compound’s reactivity and stability.
1,1-Difluoro-4-methylcyclohexane: Another isomer with the methyl group in a different position, leading to variations in its chemical behavior
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1,1-difluoro-3-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2/c1-6-3-2-4-7(8,9)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCJYCWVWYQKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567442 | |
| Record name | 1,1-Difluoro-3-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74185-73-2 | |
| Record name | 1,1-Difluoro-3-methylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74185-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Difluoro-3-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)






![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)


